Welcome to the BenchChem Online Store!
molecular formula C5H5Br2N3 B1358044 3,5-Dibromo-6-methylpyrazin-2-amine CAS No. 74290-66-7

3,5-Dibromo-6-methylpyrazin-2-amine

Cat. No. B1358044
M. Wt: 266.92 g/mol
InChI Key: AWBLTDFTDYGFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09290505B2

Procedure details

A mixture of 2-bromo-1,1-diethoxyethane (3.21 mL, 20.7 mmol) and 48% aqueous hydrobromic acid (1.0 mL) was stirred at reflux for 2 h. The reaction was then cooled to room temperature and treated with sodium bicarbonate until gas evolution ceased. The mixture was filtered and the filtrate diluted with ethanol (15 mL). To this mixture, 3,5-dibromo-6-methylpyrazin-2-amine VII (3.00 g, 11.2 mmol) was added and the reaction stirred at reflux for 16 h. After this time, the reaction was cooled to room temperature and concentrated under reduced pressure to a volume of approximately 10 mL. The suspension was filtered and the filter cake washed with cold ethanol (5 mL). The filter cake was then taken into water (50 mL) and the pH was adjusted to ˜8 with potassium carbonate. The resulting suspension was filtered and the filter cake dried to a constant weight under vacuum to provide 6,8-dibromo-5-methylimidazo[1,2-a]pyrazine VIII: 1H NMR (400 MHz, CDCl3) δ: 7.90 (s, 1H), 7.72 (s, 1H), 2.74 (s, 3H).
Quantity
3.21 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH:3](OCC)OCC.Br.C(=O)(O)[O-].[Na+].[Br:16][C:17]1[C:18]([NH2:25])=[N:19][C:20]([CH3:24])=[C:21]([Br:23])[N:22]=1>>[Br:23][C:21]1[N:22]=[C:17]([Br:16])[C:18]2[N:19]([CH:2]=[CH:3][N:25]=2)[C:20]=1[CH3:24] |f:2.3|

Inputs

Step One
Name
Quantity
3.21 mL
Type
reactant
Smiles
BrCC(OCC)OCC
Name
Quantity
1 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=NC(=C(N1)Br)C)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with ethanol (15 mL)
STIRRING
Type
STIRRING
Details
the reaction stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a volume of approximately 10 mL
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the filter cake washed with cold ethanol (5 mL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CUSTOM
Type
CUSTOM
Details
the filter cake dried to a constant weight under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(C=2N(C1C)C=CN2)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.